Home > Products > Screening Compounds P109455 > 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea - 548749-16-2

1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Catalog Number: EVT-2987810
CAS Number: 548749-16-2
Molecular Formula: C25H24N4O3
Molecular Weight: 428.492
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antagonizing gastrin/cholecystokinin (CCK) receptors: This class of compounds has shown high affinity for these receptors, particularly the CCK-B subtype, which are involved in gastric acid secretion and other gastrointestinal functions [, , ].

  • Anti-tumor activity: Certain 1,4-benzodiazepines have demonstrated inhibitory effects on cancer cell growth and proliferation [, ].

  • Antiviral activity: Some derivatives have been investigated for their potential to inhibit viral replication, particularly in the case of respiratory syncytial virus (RSV) [].

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

  • Compound Description: YM022 is a highly potent and selective antagonist of the gastrin/CCK-B receptor. It exhibits significant inhibitory effects on gastric acid secretion induced by pentagastrin in both in vitro and in vivo studies. YM022 has shown efficacy in preventing gastric and duodenal lesions in rats [].
  • Relevance: YM022 shares the core benzodiazepine structure with 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea. Both compounds feature a urea group at the 3-position of the benzodiazepine ring and differ primarily in the substituents on the urea nitrogen and the 1-position of the benzodiazepine ring. The variations in substituents contribute to differences in their pharmacological profiles, particularly in terms of potency and selectivity for CCK-B receptors [, ].

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

  • Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. This compound demonstrates significant inhibitory effects on pentagastrin-induced gastric acid secretion in both rats and dogs. YF476 exhibits excellent oral bioavailability, making it a potential therapeutic agent for gastroesophageal reflux disease (GORD) [, ].

L-365,260

  • Compound Description: L-365,260 is a benchmark gastrin/CCK-B receptor antagonist that has been extensively studied. It exhibits potent binding affinity for the receptor and effectively blocks gastrin/CCK-B mediated responses [, ].
  • Relevance: L-365,260, while structurally distinct from 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, serves as a reference compound for evaluating the potency and selectivity of novel gastrin/CCK-B receptor antagonists [, ]. Its well-characterized pharmacological profile provides a benchmark for comparison with newer compounds like YM022 and YF476, which share the benzodiazepine core structure with the target compound.

Cl-988

  • Compound Description: Cl-988 is another well-known gastrin/CCK-B receptor antagonist known for its potent inhibitory effects on gastric acid secretion [].
  • Relevance: Cl-988, although structurally different from 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, serves as another key reference compound in evaluating the efficacy of newly developed gastrin/CCK-B receptor antagonists. Its established pharmacological profile allows for comparisons with compounds like YM022, providing insights into the structure-activity relationships within this class of compounds [].

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

  • Compound Description: This compound is a potent γ-secretase inhibitor with potential applications in Alzheimer's disease. It exhibits excellent in vitro potency [].
Overview

1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic compound with potential pharmaceutical applications. This compound is characterized by a unique molecular structure that incorporates both a benzodiazepine moiety and an ethoxyphenyl group, suggesting potential interactions with biological targets.

Source and Classification

The compound can be classified under the category of urea derivatives, specifically those that contain benzodiazepine structures. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, and anticonvulsant effects. The specific compound in question may exhibit similar pharmacological properties due to its structural components.

Synthesis Analysis

Methods

The synthesis of 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Benzodiazepine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or phenyl derivatives.
  2. Urea Formation: The introduction of the urea functionality often involves reacting isocyanates with amines or directly synthesizing from carbamates.

Technical Details

The synthesis may require specific catalysts and conditions such as temperature control, solvent choice, and reaction time to ensure high yield and purity of the final product. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is C22H24N2O3. Its structure features:

  • A benzodiazepine ring system that contributes to its biological activity.
  • An ethoxyphenyl group which may influence solubility and receptor binding.

Data

The molecular weight is approximately 364.44 g/mol. The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of urea derivatives and benzodiazepines:

  1. Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form corresponding amines or carboxylic acids.
  2. Substitution Reactions: The ethoxy group may undergo nucleophilic substitution reactions, potentially leading to new derivatives.

Technical Details

Reaction conditions such as pH, temperature, and solvent systems are critical for controlling the outcome of these reactions.

Mechanism of Action

Process

The mechanism of action for 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea likely involves modulation of neurotransmitter systems:

  1. GABA Receptor Interaction: Similar to other benzodiazepines, this compound may enhance the inhibitory effects of gamma-Aminobutyric acid (GABA) at GABA-A receptors.
  2. Anxiolytic Effects: By increasing GABAergic activity, it could reduce anxiety and promote sedation.

Data

Quantitative data regarding its potency at specific receptors would typically be obtained through pharmacological assays.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its hydrophobic benzene rings and polar urea group. Its melting point and boiling point would need to be determined experimentally.

Chemical Properties

Stability under various pH conditions should be assessed along with reactivity towards common electrophiles or nucleophiles. The compound's behavior under oxidative or reductive conditions would also be relevant for its potential applications.

Applications

Scientific Uses

Given its structural characteristics, 1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea could find applications in:

  1. Pharmaceutical Development: As a candidate for developing new anxiolytic or sedative medications.
  2. Research: In studies exploring the mechanisms of action of benzodiazepines or related compounds in neurological research.

Properties

CAS Number

548749-16-2

Product Name

1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

InChI

InChI=1S/C25H24N4O3/c1-3-32-19-15-13-18(14-16-19)26-25(31)28-23-24(30)29(2)21-12-8-7-11-20(21)22(27-23)17-9-5-4-6-10-17/h4-16,23H,3H2,1-2H3,(H2,26,28,31)

InChI Key

GBHHFZFJQOOLBY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.